5-(Tert-butoxy)-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxo-2,3-dihydro-1h-isoindol-2-yl)pentanoic acid
Overview
Description
The compound “5-(Tert-butoxy)-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxo-2,3-dihydro-1h-isoindol-2-yl)pentanoic acid” has a CAS Number of 2227107-17-5 . It is used for research purposes .
Physical and Chemical Properties The molecular weight of this compound is 471.12 . The molecular formula is C17H15Cl4NO6 .
Scientific Research Applications
Synthesis and Characterization
Research in the field of organic synthesis often explores the development of new compounds with potential applications in various domains, including materials science, medicinal chemistry, and analytical chemistry. For instance, the synthesis and characterization of metal-carbonyl complexes, such as those involving W(CO)5 complexes with certain carboxylic acids, highlight the interest in creating compounds with specific electronic and structural properties. These complexes have been studied for their potential as IR-detectable metal–carbonyl tracers for the amino function, displaying sharp, intense absorption bands and thermal stability. The exploration of such complexes underscores the scientific community's ongoing effort to develop novel materials with unique properties for potential use in spectroscopy, catalysis, and bioconjugation (Kowalski et al., 2009).
Molecular Interactions and Drug Development
The study of molecular interactions in solution is critical for understanding the behavior of chemical compounds in various solvents, which is essential for drug development and formulation. Research on the interactions of compounds in polar and non-polar solvents can provide insights into drug transmission and absorption, guiding the development of more effective pharmaceutical formulations. Ultrasonic studies, for instance, have been employed to investigate the solute-solvent interactions of certain compounds, offering valuable information on their thermo-acoustical properties and hinting at the presence of specific molecular interactions that could influence drug efficacy (Tekade et al., 2019).
Advanced Materials and Supramolecular Chemistry
The synthesis and characterization of complexes involving isophthalic acid and benzoic acid derivatives have been researched for their potential in creating advanced materials with novel properties. Such studies often focus on understanding the supramolecular structures of the synthesized complexes, which can exhibit interesting features like 1D molecular chains formed by intermolecular hydrogen bonds. These investigations are pivotal for advancing the field of supramolecular chemistry, with implications for materials science, nanotechnology, and the development of new catalysts (Liu et al., 2011).
properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl4NO6/c1-17(2,3)28-7(23)5-4-6(16(26)27)22-14(24)8-9(15(22)25)11(19)13(21)12(20)10(8)18/h6H,4-5H2,1-3H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMVKJGZIMFCES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl4NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Tert-butoxy)-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxo-2,3-dihydro-1h-isoindol-2-yl)pentanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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